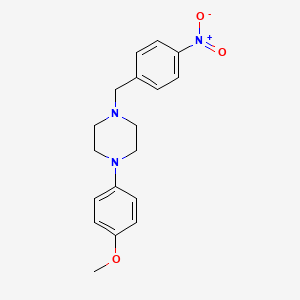

1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine

Beschreibung

Synthesis Analysis

The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine and its derivatives involves multiple steps, including bromination, cyclization, N-alkylation, and reduction. For instance, Yang Qi-don (2015) reported the preparation of related piperazine derivatives through a four-step reaction process starting from diethanolamine, leading to the synthesis of novel compounds with characterized structures by NMR, FT-IR, ESI-MS, and elemental analysis (Yang Qi-don, 2015).

Molecular Structure Analysis

The molecular structure of 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine derivatives showcases interesting aspects such as hydrogen-bonded assemblies and crystal packing patterns. Chayanna Harish Chinthal et al. (2021) discussed the crystal packing of closely related compounds, highlighting how different Z′ values influence the dimensionality of hydrogen-bonded assemblies (Chinthal et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine derivatives often include demethylenation, methylation, O-demethylation, N-dealkylation, and hydroxylation. The metabolites of related compounds in biological systems have been explored, indicating significant biotransformation pathways (Kawashima et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are pivotal for understanding the behavior of these compounds under different conditions. The crystal structure of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was characterized by Shusheng Zhang et al. (2007), highlighting the monoclinic system and space group, which sheds light on the compound's physical characteristics (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups and conditions, are critical for the application of 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine. The study of its reactions with alicyclic amines, for example, provides insights into its potential for synthesis and applications in medicinal chemistry (Castro et al., 2001).

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-24-18-8-6-16(7-9-18)20-12-10-19(11-13-20)14-15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOQZHOBZIYQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652818.png)

![3-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5652827.png)

![4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5652833.png)

![N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5652837.png)

![4-{[4-(carboxymethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5652841.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5652870.png)

![1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5652882.png)

![5-[(2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidin-2-amine](/img/structure/B5652892.png)